2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
Description
Structure and Synthesis: 2,3-Dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS: 2059513-86-7) is a benzamide derivative featuring a 2,3-dichlorophenyl group linked to a substituted isoxazole ring. The isoxazole moiety is functionalized with a cyano group at the 4-position and a methyl group at the 3-position. This compound is cataloged under multiple synonyms, including Oprea1_246168 and CHEMBL1703920, and is supplied by at least four commercial sources .
The dichlorophenyl group is common in pesticides (e.g., etobenzanid; see ), while benzamide scaffolds are known for enzyme inhibitory activity (e.g., PCAF HAT inhibitors in ). The cyano and methyl substituents on the isoxazole may enhance metabolic stability or binding specificity compared to simpler benzamides.
Properties
IUPAC Name |
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-8(5-15)12(19-17-6)16-11(18)7-3-2-4-9(13)10(7)14/h2-4H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSBELOWAMEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327503 | |
| Record name | 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-91-3 | |
| Record name | 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce nitro groups, which are subsequently reduced to amines.
Chlorination: The amine groups are then chlorinated to introduce dichloro substituents.
Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide by reacting the dichloro-substituted benzene with the oxazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Comparative Insights :
However, etobenzanid’s ethoxymethoxy group likely contributes to its herbicidal activity, whereas the target’s isoxazole-cyano group may favor enzyme inhibition (analogous to PCAF HAT inhibitors in ). The 4-cyano-3-methyl isoxazole substituent in the target compound distinguishes it from sulfonamide analogs (e.g., benzenesulfonamide derivative in ). Sulfonamides often exhibit altered pharmacokinetics due to increased acidity and hydrogen-bonding capacity.
Role of the Isoxazole Ring: The isoxazole moiety in the target compound provides rigidity and electronic effects.
Benzamide Scaffold Variations: In PCAF HAT inhibitors (), the 2-acylamino group on benzamides is critical for activity (e.g., 71% inhibition for compound 9). The target compound lacks this substituent but compensates with a dichlorophenyl group, suggesting a divergent mechanism of action. The N-(2-hydroxy-1,1-dimethylethyl) group in the benzamide from facilitates metal coordination, a feature absent in the target compound. This highlights how minor substituent changes can redirect applications from catalysis to bioactivity.
Table 2: Hypothetical Activity Comparison Based on Structural Features
Biological Activity
2,3-Dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS: 478043-91-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
The molecular formula of 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide is , with a molecular weight of 296.11 g/mol. The compound features two chlorine atoms and a cyano group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₂N₃O |
| Molecular Weight | 296.11 g/mol |
| Purity | Min. 95% |
| CAS Number | 478043-91-3 |
Research indicates that compounds similar to 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide may exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Some benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. For example, compounds that contain oxazole rings have demonstrated inhibitory effects on RET kinase activity, which is crucial for certain types of cancer therapies .
- Antitumor Effects : Preliminary studies suggest that benzamide derivatives may exhibit antitumor properties, as evidenced by imaging studies that show tumor reduction in treated cohorts .
Efficacy in Assays
The compound's efficacy has been evaluated through various assays:
- Kinase Inhibition Assays : In vitro studies have demonstrated that related compounds significantly inhibit RET kinase activity at both molecular and cellular levels . This suggests a potential application in targeted cancer therapies.
- Cell Proliferation Assays : Compounds with structural similarities have shown reduced cell proliferation in cancer cell lines, indicating their potential as therapeutic agents .
Case Studies
- RET Kinase Inhibitors : A study involving a series of benzamide derivatives, including those structurally related to 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide, reported moderate to high potency in inhibiting RET kinase. Notably, one derivative exhibited a significant reduction in cell proliferation driven by RET mutations .
- Antitumor Activity : In a clinical setting, patients treated with benzamide derivatives demonstrated prolonged survival rates and tumor regression, supporting the hypothesis that these compounds can effectively target tumorigenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
